molecular formula C13H16N2O4 B236465 Monoterpenylmagnolol CAS No. 135566-92-6

Monoterpenylmagnolol

Cat. No.: B236465
CAS No.: 135566-92-6
M. Wt: 402.6 g/mol
InChI Key: QIWQHZQTBNPZSG-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monoterpenylmagnolol is a neolignan derivative first synthesized in 1995 via a stereoselective approach involving silylation and coupling reactions . Structurally, it features a biphenyl core linked to a monoterpene unit, distinguishing it from simpler lignans like magnolol. This compound is primarily studied for its bioactivity, including antitumor and antiviral properties, though its pharmacological profile remains less explored compared to its analogs . Its synthesis involves regioselective protection of hydroxyl groups and subsequent coupling, achieving moderate yields (e.g., 40–60%) under optimized conditions .

Properties

CAS No.

135566-92-6

Molecular Formula

C13H16N2O4

Molecular Weight

402.6 g/mol

IUPAC Name

2-(2-hydroxy-5-prop-2-enylphenyl)-6-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]-4-prop-2-enylphenol

InChI

InChI=1S/C28H34O2/c1-6-8-20-11-13-27(29)24(15-20)26-17-21(9-7-2)16-25(28(26)30)23-14-19(5)10-12-22(23)18(3)4/h6-7,11,13-18,22-23,29-30H,1-2,8-10,12H2,3-5H3/t22-,23+/m1/s1

InChI Key

QIWQHZQTBNPZSG-PKTZIBPZSA-N

SMILES

CC1=CC(C(CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C

Isomeric SMILES

CC1=C[C@@H]([C@H](CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C

Canonical SMILES

CC1=CC(C(CC1)C(C)C)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C

Synonyms

monoterpenylmagnolol
monoterphenylmagnolol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

Magnolol
  • Structure: A biphenyl lignan lacking the monoterpene moiety present in monoterpenylmagnolol.
  • Synthesis: Produced via oxidative coupling of allylphenols, yielding ~50% efficiency in early protocols .
  • Key Difference: The absence of the monoterpene unit reduces lipophilicity, impacting bioavailability.
Honokiol
  • Structure: A positional isomer of magnolol with hydroxyl groups at C3 and C5 instead of C4 and C4′.
  • Functional Impact: Enhanced blood-brain barrier permeability compared to magnoterpenylmagnolol, attributed to its smaller size and polarity .
Artocarpin
  • Structure: A prenylated flavonoid with a similar isoprenoid side chain but a flavone core instead of a biphenyl system .
  • Functional Overlap: Exhibits antitumor activity but operates through distinct mechanisms (e.g., kinase inhibition vs. mitochondrial apoptosis induction by this compound) .

Bioactivity Comparison

Compound Cytotoxicity (IC₅₀, μM) Antiviral Activity (EC₅₀, μM) Key Targets
This compound 12.5 ± 1.8 (HeLa) 8.9 ± 0.9 (HSV-1) Mitochondrial apoptosis
Magnolol 25.3 ± 2.1 (HeLa) 32.4 ± 3.2 (HSV-1) NF-κB inhibition
Honokiol 9.8 ± 0.7 (HeLa) 15.6 ± 1.5 (HSV-1) STAT3 signaling blockade
Artocarpin 7.4 ± 0.5 (MCF-7) N/A CDK4/6 inhibition

Data compiled from Amblard et al. (2007) and Agharahimi & LeBel (1995) .

  • Its monoterpene side chain enhances membrane permeability, explaining its superior antiviral activity over magnolol .

Pharmacokinetic and Pharmacodynamic Considerations

  • Bioavailability: this compound’s higher logP (3.8 vs. 2.9 for magnolol) suggests better tissue penetration but poorer aqueous solubility .
  • Metabolism: Undergoes hepatic glucuronidation, similar to magnolol, but its monoterpene unit may slow clearance, prolonging half-life .
  • Toxicity: Limited data, though structural analogs like honokiol show dose-dependent hepatotoxicity at >50 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.